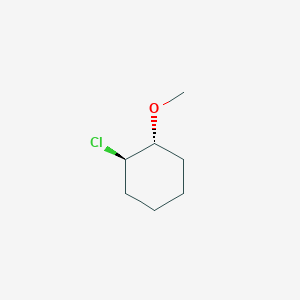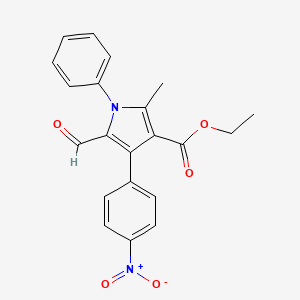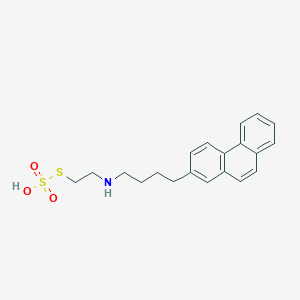
S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate: is a complex organic compound characterized by its unique structure, which includes a phenanthryl group, a butyl chain, an amino group, and a thiosulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method starts with the preparation of the phenanthryl butylamine intermediate. This intermediate is then reacted with ethylene thiosulfate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The phenanthryl group allows for strong binding interactions, while the thiosulfate moiety can participate in redox reactions, influencing cellular pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Bromophenyl)butyl)amino)ethyl thiosulfate
Uniqueness: S-2-((4-(2-Phenanthryl)butyl)amino)ethyl thiosulfate is unique due to the presence of the phenanthryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong aromatic interactions and specific binding affinities.
Properties
CAS No. |
21224-65-7 |
|---|---|
Molecular Formula |
C20H23NO3S2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[4-(2-sulfosulfanylethylamino)butyl]phenanthrene |
InChI |
InChI=1S/C20H23NO3S2/c22-26(23,24)25-14-13-21-12-4-3-5-16-8-11-20-18(15-16)10-9-17-6-1-2-7-19(17)20/h1-2,6-11,15,21H,3-5,12-14H2,(H,22,23,24) |
InChI Key |
SYQJOPGQTWXTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



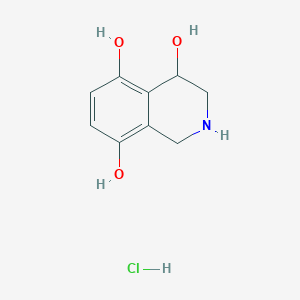

![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)

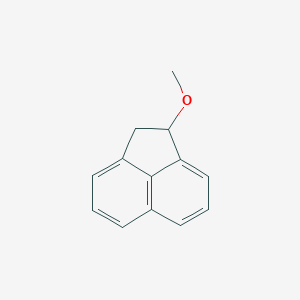

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)
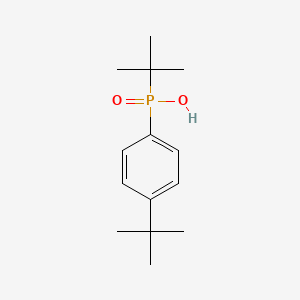
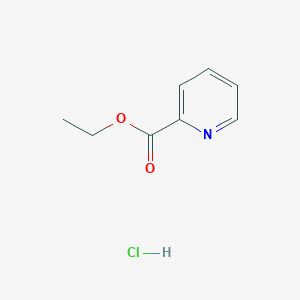
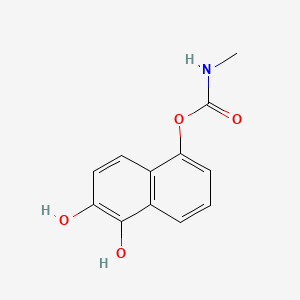
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
